molecular formula C14H26N2O2 B1446681 tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate CAS No. 1784016-95-0

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate

Cat. No.: B1446681
CAS No.: 1784016-95-0
M. Wt: 254.37 g/mol
InChI Key: OEFXICZJKJOJRG-UHFFFAOYSA-N
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Description

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of pyridoazepine, a bicyclic structure that contains both a pyridine and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s pharmacological properties are investigated for potential use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
  • tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which include the tert-butyl group and the decahydro-pyridoazepine core These features confer distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

tert-butyl 1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-c]azepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12-11(10-16)6-4-8-15-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFXICZJKJOJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Reactant of Route 2
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Reactant of Route 3
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Reactant of Route 4
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Reactant of Route 5
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate
Reactant of Route 6
tert-butyl decahydro-1H-pyrido[3,2-c]azepine-6-carboxylate

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